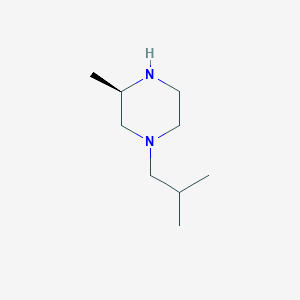

(3R)-3-methyl-1-(2-methylpropyl)piperazine

Description

(3R)-3-methyl-1-(2-methylpropyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Properties

IUPAC Name |

(3R)-3-methyl-1-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-11-5-4-10-9(3)7-11/h8-10H,4-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRGCMSHAHLFEH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1-(2-methylpropyl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reductive amination of 3-methylpiperazine with 2-methylpropanal. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1-(2-methylpropyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Various amines or hydrocarbons depending on the specific reducing agent and conditions.

Substitution: Functionalized piperazine derivatives with different alkyl or acyl groups.

Scientific Research Applications

Neuropharmacology

Research indicates that (3R)-3-methyl-1-(2-methylpropyl)piperazine may exhibit significant effects on neurotransmitter systems, particularly in relation to the central nervous system (CNS). Its potential applications include:

- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing conditions such as anxiety, depression, and schizophrenia. Studies have shown that related piperazine derivatives can modulate opioid receptors, suggesting a pathway for this compound to be explored in this context .

- Lead Compound for Drug Development : Due to its biological activity profile, it serves as a promising lead compound for developing new drugs targeting neurological disorders. The structural characteristics allow for selective interactions with biological targets, which may enhance therapeutic efficacy compared to other piperazine derivatives.

Drug Development

The synthesis of this compound can be achieved through various methods that maintain control over stereochemistry and functionalization. This versatility is critical for pharmaceutical applications where specific stereoisomers are required for desired biological activity .

Potential Therapeutic Uses

- Opioid Receptor Antagonism : Analogous compounds have been studied for their ability to act as κ-opioid receptor antagonists, which can be beneficial in treating addiction and mood disorders. The exploration of this compound in similar contexts could yield novel therapeutic strategies .

- Anxiolytic and Antidepressant Effects : Given the structural similarities with known anxiolytic agents, further research into this compound could identify its potential as an anxiolytic or antidepressant .

Case Studies and Research Findings

Several studies have documented the effects of piperazine derivatives on various biological systems:

- Study on Opioid Receptors : A recent investigation into N-substituted piperazines reported their efficacy as opioid receptor antagonists, suggesting that similar mechanisms could be applicable to this compound. This study highlighted the importance of structure-activity relationships in predicting biological outcomes .

- Therapeutic Efficacy : Research has demonstrated that modifications to the piperazine structure can lead to enhanced binding affinity and selectivity towards specific receptors, which is crucial for developing targeted therapies for CNS disorders .

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1-(2-methylpropyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

(3R)-3-methyl-1-(2-methylpropyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

(3R)-3-methyl-1-(2-methylpropyl)pyrrolidine: Features a pyrrolidine ring, differing in ring size and nitrogen placement.

(3R)-3-methyl-1-(2-methylpropyl)morpholine: Contains a morpholine ring, introducing an oxygen atom into the ring structure.

Uniqueness

(3R)-3-methyl-1-(2-methylpropyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a 2-methylpropyl group provides distinct steric and electronic effects, differentiating it from other similar compounds.

Biological Activity

(3R)-3-methyl-1-(2-methylpropyl)piperazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

The compound is characterized by a piperazine ring with a methyl group at the 3-position and a 2-methylpropyl substituent at the 1-position. Its molecular formula is , and it exhibits a range of biological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing neurotransmitter systems and physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study reported its effectiveness against bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast cancer. Table 1 summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5 | Cytotoxicity observed |

| HepG2 | 10 | Inhibition of proliferation |

| PC-3 | 8 | Induction of apoptosis |

These results indicate that this compound may serve as a lead compound for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against common bacterial pathogens. The results demonstrated significant inhibition of growth in strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, the compound was administered to MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a decrease in cell viability by approximately 70% after 48 hours. This effect was linked to the activation of apoptotic pathways, highlighting the compound's potential in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.